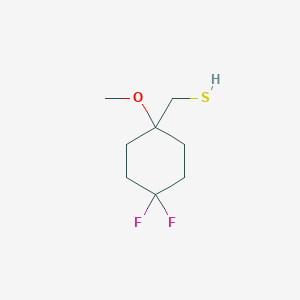

(4,4-Difluoro-1-methoxycyclohexyl)methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4,4-Difluoro-1-methoxycyclohexyl)methanethiol” is a chemical compound with the CAS Number: 2503203-48-1 . It has a molecular weight of 196.26 . The IUPAC name for this compound is “(4,4-difluoro-1-methoxycyclohexyl)methanethiol” and its Inchi Code is 1S/C8H14F2OS/c1-11-7(6-12)2-4-8(9,10)5-3-7/h12H,2-6H2,1H3 .

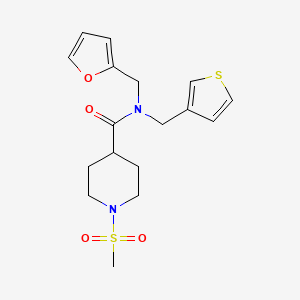

Molecular Structure Analysis

The molecular structure of “(4,4-Difluoro-1-methoxycyclohexyl)methanethiol” can be represented by the Inchi Code: 1S/C8H14F2OS/c1-11-7(6-12)2-4-8(9,10)5-3-7/h12H,2-6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 1 oxygen atom, and 1 sulfur atom.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Electrophilic Alkylation and Nucleophilic Allylation or Propargylation: Methoxy(phenylthio)methane, a compound related to (4,4-Difluoro-1-methoxycyclohexyl)methanethiol, undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, depending on the Lewis acid used. This process provides a methoxy- or phenylthiomethylene 1,1-dipole synthon (Sato, Okura, Otera, & Nozaki, 1987).

Biochemical Studies

- Formation from Methionine: Methanethiol, a related compound, is formed from methionine and sulphite in a reaction catalyzed by iron or manganous ions, suggesting a role in biochemical processes (Wainwright, McMahon, & McDowell, 1972).

Materials Science and Engineering

- Self-Assembly on Polycrystalline Au: Thiolated oligoarylene molecules, including variants of methanethiol, self-assemble as monolayers on polycrystalline Au electrodes, impacting the electrical properties of organic field-effect transistors. This research indicates potential applications in materials science and electronics (Casalini et al., 2013).

Gas Sensing and Environmental Applications

- Methane Sensing: Methanethiol is involved in the synthesis of hierarchical ultrathin NiO nanoflakes for high-performance CH4 sensing, demonstrating its utility in environmental monitoring and gas detection technologies (Zhou et al., 2018).

Chemical Surface Interactions

- FTIR Study of Adsorption and Transformation: An FTIR study shows that methanethiol is adsorbed dissociatively on ZrO2, leading to various species. This research provides insights into surface chemistry and interactions relevant to catalysis and material sciences (Ziolek, Saur, Lamotte, & Lavalley, 1994).

Biotechnology and Microbiology

- Biotechnological Applications: Methanethiol plays a role in the methanogenesis process of certain bacteria, indicating potential biotechnological applications in areas like biofuel production and carbon sequestration (Strong, Xie, & Clarke, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(4,4-difluoro-1-methoxycyclohexyl)methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2OS/c1-11-7(6-12)2-4-8(9,10)5-3-7/h12H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGLXEVXIZZZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)(F)F)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Difluoro-1-methoxycyclohexyl)methanethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2353766.png)

![3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2353768.png)

![11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2353770.png)

![N-Ethyl-N-[2-[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2353772.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2353779.png)